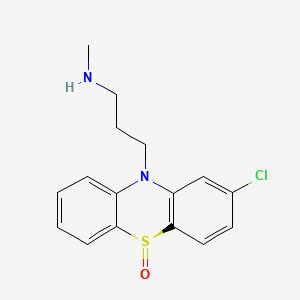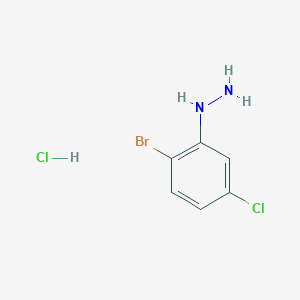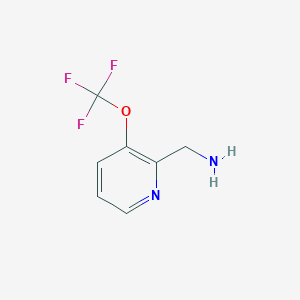
(4S)-4-Cyclohexyl-L-proline Phenylmethyl Ester Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S)-4-Cyclohexyl-L-proline Phenylmethyl Ester Hydrochloride is a chemical compound with potential applications in various scientific fields. It is a derivative of L-proline, an amino acid, and features a cyclohexyl group attached to the proline ring. The phenylmethyl ester and hydrochloride components further modify its chemical properties, making it a compound of interest for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-Cyclohexyl-L-proline Phenylmethyl Ester Hydrochloride typically involves the following steps:
Cyclohexylation of L-proline: The introduction of a cyclohexyl group to the L-proline molecule is achieved through a substitution reaction. This step often requires the use of cyclohexyl halides and a base to facilitate the reaction.
Esterification: The cyclohexyl-L-proline is then esterified with phenylmethyl alcohol in the presence of an acid catalyst to form the phenylmethyl ester.
Hydrochloride Formation: Finally, the esterified product is treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the compound’s purity.
化学反応の分析
Types of Reactions
(4S)-4-Cyclohexyl-L-proline Phenylmethyl Ester Hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the cyclohexyl group to a cyclohexane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester or cyclohexyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of cyclohexyl ketones or carboxylic acids.
Reduction: Formation of cyclohexyl alcohols or cyclohexane derivatives.
Substitution: Formation of substituted proline derivatives with various functional groups.
科学的研究の応用
(4S)-4-Cyclohexyl-L-proline Phenylmethyl Ester Hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (4S)-4-Cyclohexyl-L-proline Phenylmethyl Ester Hydrochloride involves its interaction with specific molecular targets. The cyclohexyl group and ester functionalities allow it to bind to enzymes or receptors, modulating their activity. The hydrochloride salt form enhances its solubility and stability, facilitating its use in various applications.
類似化合物との比較
Similar Compounds
(4S)-4-Cyclohexyl-L-proline Hydrochloride: Lacks the phenylmethyl ester group, resulting in different chemical properties and applications.
Cyclohexylproline Derivatives:
Uniqueness
(4S)-4-Cyclohexyl-L-proline Phenylmethyl Ester Hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
474382-57-5 |
|---|---|
分子式 |
C₁₈H₂₅NO₂ ·HCl |
分子量 |
287.403646 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 3-(1-methyl-2-oxo-N-(pyridin-2-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B1145662.png)
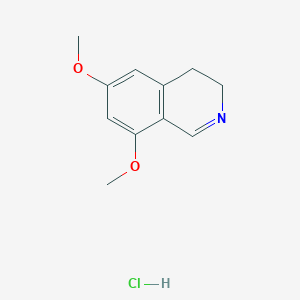
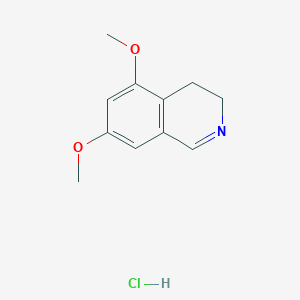
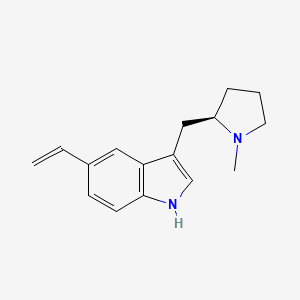
![4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1145674.png)
